Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 866150-53-0
VCID: VC4928082
InChI: InChI=1S/C14H10F3NO3S/c1-21-13(20)11-10(5-6-22-11)18-12(19)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,19)
SMILES: COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C14H10F3NO3S
Molecular Weight: 329.29

Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate

CAS No.: 866150-53-0

Cat. No.: VC4928082

Molecular Formula: C14H10F3NO3S

Molecular Weight: 329.29

* For research use only. Not for human or veterinary use.

Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate - 866150-53-0

Specification

CAS No. 866150-53-0
Molecular Formula C14H10F3NO3S
Molecular Weight 329.29
IUPAC Name methyl 3-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate
Standard InChI InChI=1S/C14H10F3NO3S/c1-21-13(20)11-10(5-6-22-11)18-12(19)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,19)
Standard InChI Key KPQFPXZMBKGDPG-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a methyl carboxylate group and at the 3-position with a benzamido group bearing a trifluoromethyl (-CF3_3) substituent . The trifluoromethyl group confers electron-withdrawing effects, enhancing stability and influencing intermolecular interactions . The 2D and 3D structural representations (Figure 1) reveal planarity in the thiophene and benzene rings, facilitating π-π stacking in supramolecular assemblies .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC14H10F3NO3S\text{C}_{14}\text{H}_{10}\text{F}_{3}\text{NO}_{3}\text{S}
Molecular Weight329.29 g/mol
InChI KeyKPQFPXZMBKGDPG-UHFFFAOYSA-N
Topological Polar Surface Area83.6 Ų
XLogP34.1

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits signals for aromatic protons (δ 7.68–8.10 ppm), the methyl ester (δ 3.73 ppm), and the amide proton (δ 11.48 ppm) . High-resolution mass spectrometry (HRMS) aligns with the theoretical exact mass of 329.0333 Da .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves a multi-step approach:

  • Thiophene Ring Formation: Cyclization of precursor mercaptoacetate derivatives with halobenzonitriles under basic conditions (e.g., K2_2CO3_3/DMF) .

  • Trifluoromethylbenzamido Incorporation: Amidation of 3-aminothiophene-2-carboxylate with 3-(trifluoromethyl)benzoyl chloride .

  • Esterification: Protection of the carboxylic acid as a methyl ester using methanol under acidic conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationK2_2CO3_3, DMF, 70°C75–85
AmidationBenzoyl chloride, Et3_3N60–70
EsterificationCH3_3OH, H2_2SO4_4>90

Mechanistic Insights

The amidation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. Steric hindrance from the trifluoromethyl group slightly reduces reaction efficiency compared to non-fluorinated analogs .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient thiophene ring undergoes regioselective electrophilic substitution at the 5-position. Halogenation (e.g., bromination) and nitration have been demonstrated, enabling further derivatization .

Nucleophilic Acyl Substitution

The methyl ester serves as a leaving group, permitting hydrolysis to the carboxylic acid or transesterification with alcohols. This versatility facilitates prodrug development .

AssayResult
Antibacterial (MIC)32–64 µg/mL
Anticancer (IC50_{50})18 µM (HT-29)
COX-2 Inhibition45% at 10 µM

Material Science Applications

Polymer Additives

Incorporation into polyimide matrices enhances thermal stability (Tg_g increased by 20°C) due to rigid aromatic stacking and CF3_3-mediated hydrophobicity.

Organic Electronics

Thin-film transistors fabricated with this compound exhibit hole mobility of 0.12 cm²/V·s, leveraging the thiophene moiety’s conjugated π-system .

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